5-Aminoquinoline-8-thiol
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Overview
Description
5-Aminoquinoline-8-thiol is a nitrogen-containing heterocyclic compound that belongs to the quinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-Aminoquinoline-8-thiol, can be achieved through various methods. Some common synthetic routes include:
Skraup Synthesis: This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of a base.
Doebner-Miller Synthesis: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of more efficient and scalable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to improve yield, reduce reaction times, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Aminoquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, secondary amines, and various substituted quinoline derivatives .
Scientific Research Applications
5-Aminoquinoline-8-thiol has a wide range of scientific research applications, including:
Medicinal Chemistry: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer activities.
Materials Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Industrial Chemistry: Quinoline derivatives are used as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Aminoquinoline-8-thiol involves its interaction with various molecular targets and pathways. For example, in antimalarial activity, quinoline derivatives are known to interfere with the parasite’s ability to detoxify heme, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, quinoline derivatives can generate reactive oxygen species, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 5-Aminoquinoline-8-thiol include:
Primaquine: An antimalarial drug that also belongs to the 8-aminoquinoline family.
Tafenoquine: Another antimalarial drug with a similar structure and mechanism of action.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Uniqueness
This compound is unique due to its thiol group, which imparts distinct chemical reactivity and potential for forming metal complexes. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
50825-75-7 |
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Molecular Formula |
C9H8N2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
5-aminoquinoline-8-thiol |
InChI |
InChI=1S/C9H8N2S/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H,10H2 |
InChI Key |
DDJGBTRFBDNVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S)N |
Origin of Product |
United States |
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